4-{5-Chloro-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione 4-{5-Chloro-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0873599
InChI: InChI=1S/C24H19ClN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+
SMILES: CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol

4-{5-Chloro-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

CAS No.:

Cat. No.: VC0873599

Molecular Formula: C24H19ClN2O3

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

4-{5-Chloro-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione -

Specification

Molecular Formula C24H19ClN2O3
Molecular Weight 418.9 g/mol
IUPAC Name (4E)-4-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C24H19ClN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+
Standard InChI Key XKMHTTVJXNITFH-KGENOOAVSA-N
Isomeric SMILES CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
SMILES CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Canonical SMILES CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator